molecular formula C5H7NOS B13556729 (3R)-3-isothiocyanatooxolane

(3R)-3-isothiocyanatooxolane

Cat. No.: B13556729
M. Wt: 129.18 g/mol
InChI Key: USGDSJYCXCLAFX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-isothiocyanatooxolane is a chiral heterocyclic compound characterized by an oxolane (tetrahydrofuran) backbone substituted with an isothiocyanate (-NCS) group at the 3R position. This compound is of interest in medicinal chemistry due to the reactivity of the isothiocyanate moiety, which enables covalent binding to nucleophilic residues (e.g., amines, thiols) in biological targets or synthetic intermediates. Its stereochemistry at the 3R position may influence its pharmacological activity, bioavailability, and metabolic stability compared to racemic analogs.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

(3R)-3-isothiocyanatooxolane

InChI

InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2/t5-/m1/s1

InChI Key

USGDSJYCXCLAFX-RXMQYKEDSA-N

Isomeric SMILES

C1COC[C@@H]1N=C=S

Canonical SMILES

C1COCC1N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-isothiocyanatooxolane typically involves the reaction of oxolane derivatives with thiocyanate reagents under controlled conditions. One common method is the reaction of (3R)-3-hydroxyoxolane with thiophosgene, which results in the formation of the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-isothiocyanatooxolane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-isothiocyanatooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with amines, resulting in the formation of thiourea compounds.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Catalysts such as Lewis acids can be used to enhance the reaction rates.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of (3R)-3-isothiocyanatooxolane include thiourea derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(3R)-3-isothiocyanatooxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-isothiocyanatooxolane involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form stable thiourea derivatives is key to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3R)-3-isothiocyanatooxolane with other heterocyclic and isothiocyanate-containing compounds, emphasizing structural, functional, and application-based differences.

Functional Group Reactivity

  • (3R)-3-isothiocyanatooxolane : The isothiocyanate group reacts with amines to form thiourea adducts, a property exploited in drug conjugation and probe synthesis. The oxolane ring enhances solubility in polar solvents compared to aromatic analogs.
  • Toluene diisocyanate (TDI): A diisocyanate with high reactivity toward hydroxyl and amine groups, widely used in polyurethane production.
  • Phenyl isothiocyanate : An aromatic isothiocyanate used in Edman degradation for peptide sequencing. Its planar structure contrasts with the tetrahedral geometry of (3R)-3-isothiocyanatooxolane, affecting steric interactions in binding assays.

Heterocyclic Analogs

  • 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde : Features a pyrrolidine ring and fluorine substituent, enhancing metabolic stability. Unlike (3R)-3-isothiocyanatooxolane, its aldehyde group enables Schiff base formation rather than thiourea linkages .
  • B-(2-methoxy-6-phenyl-3-pyridinyl)Boronic acid : A boronic acid-containing heterocycle used in Suzuki-Miyaura coupling. Its electron-deficient pyridine ring contrasts with the electron-rich oxolane in (3R)-3-isothiocyanatooxolane .

Spectroscopic Differentiation

For example:

  • Zygocaperoside: A triterpenoid glycoside analyzed via $ ^1H $-NMR (δ 5.36 ppm for olefinic protons) and $ ^{13}C $-NMR (δ 122–144 ppm for conjugated double bonds). Such techniques would distinguish glycosides from isothiocyanates like (3R)-3-isothiocyanatooxolane, which would exhibit distinct $ ^1H $-NMR signals for oxolane protons (δ 3.5–4.5 ppm) and $ ^{13}C $-NMR peaks near δ 130–135 ppm for the thiocyanate carbon .

Research Findings and Challenges

  • Stereochemical Impact : The 3R configuration of (3R)-3-isothiocyanatooxolane may enhance target selectivity compared to racemic mixtures, though empirical data are needed.
  • Regulatory Considerations: As noted in , precise CAS number alignment is critical for regulatory compliance, especially given the compound’s structural similarity to diisocyanates like TDI .
  • Synthetic Utility : The oxolane ring in (3R)-3-isothiocyanatooxolane improves solubility in aqueous systems compared to aromatic isothiocyanates, making it advantageous for bioconjugation in drug delivery .

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